IWP L6

Wnt signaling PORCN inhibition cell-autonomous Wnt assay

IWP L6 (Porcn Inhibitor III, CAS 1427782-89-5) is a cell-permeable, thienopyrimidine-sulfanyl-acetamide small molecule that inhibits Porcupine (PORCN), the membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation, secretion, and downstream β-catenin signaling. Discovered through structure-activity relationship (SAR) optimization of the IWP chemotype, IWP L6 achieves sub-nanomolar potency with an EC50 of 0.5 nM against PORCN in murine L-Wnt-STF fibroblasts.

Molecular Formula C25H20N4O2S2
Molecular Weight 472.6 g/mol
Cat. No. B15604570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWP L6
Molecular FormulaC25H20N4O2S2
Molecular Weight472.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30)
InChIKeyQESQGTFWEQMCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IWP L6 – Sub-Nanomolar Porcupine (PORCN) Inhibitor for Wnt Signaling Research | CAS 1427782-89-5


IWP L6 (Porcn Inhibitor III, CAS 1427782-89-5) is a cell-permeable, thienopyrimidine-sulfanyl-acetamide small molecule that inhibits Porcupine (PORCN), the membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation, secretion, and downstream β-catenin signaling [1]. Discovered through structure-activity relationship (SAR) optimization of the IWP chemotype, IWP L6 achieves sub-nanomolar potency with an EC50 of 0.5 nM against PORCN in murine L-Wnt-STF fibroblasts . As a direct structural derivative of IWP-2 bearing a benzothiazole-to-5-phenylpyridin substitution, IWP L6 represents the most extensively characterized sub-nanomolar PORCN inhibitor within the IWP series and is widely employed as a tool compound for dissecting Wnt-dependent developmental processes and oncogenic signaling [1].

Why Generic PORCN Inhibitors Cannot Replace IWP L6 in Wnt Pathway Studies


Although multiple PORCN inhibitors are commercially available—including IWP-2, IWP-4, LGK974, GNF-6231, and IWP-O1—they exhibit quantitatively distinct potency, selectivity, and metabolic stability profiles that preclude direct interchange without revalidation of experimental conditions [1]. IWP-2 and IWP-4 operate in the 25–30 nM IC50 range, approximately 50–60-fold less potent than IWP L6, necessitating commensurately higher working concentrations that increase the risk of off-target kinase engagement . Furthermore, species-dependent pharmacokinetic divergence represents a critical go/no-go procurement consideration: IWP L6 is stable in human plasma (t½ > 24 h) but undergoes rapid carboxylesterase-mediated degradation in murine plasma (t½ = 2 min), rendering it unsuitable for standard mouse in vivo studies without formulation optimization . These dimensional differences—biochemical potency, functional efficacy in tissue explants, selectivity against off-target acyltransferases, and species-specific metabolic stability—are quantified below and collectively establish that generic class-level substitution carries substantial experimental risk.

IWP L6 Quantitative Differentiation Evidence vs. IWP-2, IWP-4, and IWR-1


PORCN Inhibition Potency in Murine L-Wnt-STF Fibroblasts: IWP L6 (IC50 = 0.5 nM) vs. IWP-2 (IC50 = 30 nM)

In murine L-Wnt-STF fibroblasts, a cell line engineered for constitutive autocrine Wnt signaling, IWP L6 suppresses Wnt pathway activity with an IC50 of 0.5 nM, representing a 60-fold enhancement in potency relative to the parent compound IWP-2, which exhibits an IC50 of 30 nM in the identical assay system [1]. This comparison was established within the same study using identical experimental conditions . The L-Wnt-STF line employs a SuperTOP-Flash luciferase reporter driven by Wnt3a autocrine signaling, providing a direct readout of PORCN-dependent Wnt secretion and pathway activation [1].

Wnt signaling PORCN inhibition cell-autonomous Wnt assay

Branching Morphogenesis in Cultured Murine Embryonic Kidney: IWP L6 (Complete Blockage at 50 nM) vs. IWP-2 (Complete Blockage at 5 µM)

In cultured embryonic day 11.5 murine kidney explants, IWP L6 achieves complete blockade of Wnt-dependent branching morphogenesis at 50 nM, whereas IWP-2 requires a 100-fold higher concentration of 5 µM to achieve equivalent pathway suppression [1]. Partial inhibition is observed with IWP L6 at concentrations as low as 10 nM, which significantly reduces branching relative to DMSO-treated controls [2]. This assay represents a physiologically relevant, three-dimensional tissue context for Wnt signaling dependence [1].

kidney organogenesis branching morphogenesis Wnt-dependent development

Target Selectivity: IWP L6 PORCN Selectivity vs. Off-Target Acyltransferases and Kinases (IC50 > 10 µM for 30+ Tested Targets)

In biochemical selectivity profiling, IWP L6 demonstrates high specificity for PORCN with an enzymatic IC50 of 1.3 nM in recombinant PORCN assays, while showing no significant inhibition (defined as >50% activity reduction) against a panel of 30+ off-target proteins including other acyltransferases (DHHC family members) and kinases at a concentration of 10 µM . This >7,600-fold selectivity window (10,000 nM / 1.3 nM) over off-target acyltransferases provides a level of target specificity that is not uniformly characterized across all PORCN inhibitors . Notably, IWP-2 has been reported to inhibit CK1δ with an IC50 of 40 nM in addition to its PORCN activity, whereas IWP L6's selectivity panel did not detect kinase off-targets at tested concentrations .

target selectivity off-target profiling PORCN specificity

Zebrafish Tailfin Regeneration and Posterior Axis Formation: IWP L6 vs. IWR-1 (≥2.5-Fold Superior Potency In Vivo)

In embryonic and juvenile zebrafish, IWP L6 effectively blocks Wnt/β-catenin-dependent developmental processes including tailfin regeneration and posterior axis formation at low micromolar concentrations (effective concentration = 5 µM) [1]. In direct comparison from the same study, IWP L6 demonstrates at least 2.5-fold greater potency than the tankyrase inhibitor IWR-1 and at least 10-fold greater potency than IWP-12 in the posterior axis formation assay . This in vivo activity is notable given the compound's limited metabolic stability in rodent plasma, as zebrafish carboxylesterase activity differs substantially from murine enzymes, permitting sustained compound exposure in this model organism [1].

zebrafish tailfin regeneration posterior axis formation in vivo Wnt inhibition

Species-Dependent Plasma Metabolic Stability: Human (t½ > 24 h) vs. Mouse (t½ = 2 min) – Critical Procurement Decision Point

IWP L6 exhibits extreme species-dependent metabolic stability: in human plasma the compound is stable for over 24 hours with negligible degradation, whereas in murine plasma the half-life is only 2 minutes, and in rat plasma the half-life is 190 minutes [1]. In murine liver S9 fractions, the half-life is 26 minutes . This instability is attributed to serum carboxylesterase (CES)-mediated amide cleavage, with the amide hydrolysis products identified as the primary metabolites . The species divergence is sufficiently large that IWP L6 is effectively incompatible with standard systemic mouse in vivo dosing protocols, yet it performs robustly in zebrafish and human plasma-exposed ex vivo assays [1].

metabolic stability plasma half-life carboxylesterase species-specific PK

Cellular Wnt Pathway Suppression in Colorectal Cancer Cells: IWP L6 Reduces HCT116 Proliferation by 58% and Downregulates AXIN2/MYC at 1 µM

In HCT116 human colorectal cancer cells harboring constitutively active Wnt/β-catenin signaling, IWP L6 at 1 µM inhibits cell proliferation by 58% after 72 hours (MTT assay) and reduces the proportion of S-phase cells from 32% to 18% (flow cytometry) . At the transcriptional level, 1 µM IWP L6 downregulates mRNA expression of the canonical Wnt target genes AXIN2 by 70% and MYC by 65% after 24 hours of treatment, as measured by qPCR . In a Wnt3a-stimulated HEK293 luciferase reporter system, 0.5 µM IWP L6 reduces reporter activity by 85% . Importantly, IWP L6 shows low cytotoxicity in normal HEK293 cells at concentrations up to 20 µM (cell viability >88% vs. control), indicating a favorable therapeutic window in vitro . Comparable concentration-response data for IWP-2 in HCT116 cells are not available from the same study, though IWP-2's weaker PORCN potency predicts higher required concentrations for equivalent target engagement.

colorectal cancer Wnt target gene suppression HCT116 AXIN2 MYC

IWP L6 Application Scenarios: Where This PORCN Inhibitor Delivers Differentiated Value


High-Precision Wnt Pathway Antagonism in Human Cell-Based Reporter and Target Gene Assays

For researchers conducting Wnt-responsive luciferase reporter assays, qPCR-based Wnt target gene quantification (e.g., AXIN2, MYC), or Dvl2 phosphorylation analysis in human cell lines such as HEK293 or HCT116, IWP L6 is the optimal PORCN inhibitor. Its sub-nanomolar potency (EC50 = 0.5 nM) enables complete pathway suppression at 0.5–1 µM, while its selectivity (>7,600-fold window over off-target acyltransferases) minimizes confounding phenotypes [1]. The compound's exceptional stability in human plasma (t½ > 24 h) further supports its use in assays involving human serum or plasma-supplemented culture conditions without time-dependent activity loss .

Wnt-Dependent Developmental and Organoid Models in Zebrafish and Murine Kidney Explants

IWP L6 is the most potent and well-validated PORCN inhibitor for zebrafish developmental biology, where it effectively blocks tailfin regeneration and posterior axis formation at 5 µM, outperforming IWR-1 (≥2.5-fold) and IWP-12 (≥10-fold) . In murine embryonic kidney organotypic cultures, Wnt-dependent branching morphogenesis is completely arrested at 50 nM IWP L6—a 100-fold lower concentration than required for IWP-2—making it the preferred reagent for organogenesis studies where sustained pathway inhibition with minimal compound toxicity is essential [1].

Wnt-Driven Cancer Cell Line Screening in Human Colorectal and Other Wnt-Addicted Cancer Models

In HCT116 colorectal cancer cells, IWP L6 at 1 µM achieves 58% proliferation inhibition, significant S-phase reduction, and 65–70% suppression of Wnt target genes AXIN2 and MYC over 24–72 hours . The compound's favorable in vitro safety margin (HEK293 viability >88% at 20 µM) supports its use in medium-throughput viability screening of Wnt-addicted cancer lines where a selective PORCN inhibitor with well-characterized on-target activity is required . For in vivo oncology xenograft studies in mice, however, alternative PORCN inhibitors with rodent metabolic stability (e.g., LGK974, ETC-159) should be considered, as IWP L6 undergoes near-instantaneous degradation in murine plasma .

Human Ex Vivo Tissue and Primary Cell Assays Requiring Sustained Wnt Pathway Inhibition

For experiments employing human-derived primary cells, tissue explants, or plasma-containing culture systems where prolonged compound exposure is required, IWP L6's human plasma stability (t½ > 24 h) provides a decisive advantage over less stable PORCN inhibitors . This property is particularly relevant for ex vivo human tumor fragment assays, primary organoid cultures, and any experimental context where degradation of the inhibitor during extended incubation would confound dose-response interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for IWP L6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.